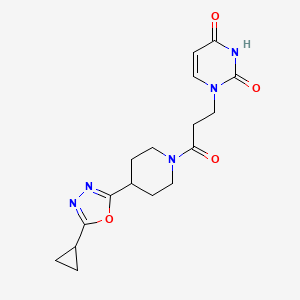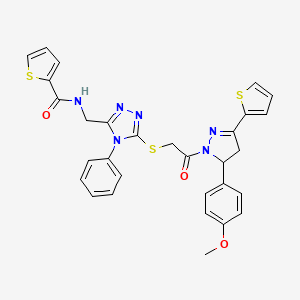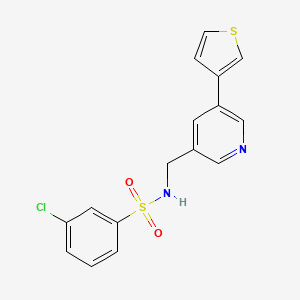![molecular formula C11H10F3N3O2S B2431468 ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate CAS No. 955975-47-0](/img/structure/B2431468.png)
ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
The compound contains a trifluoromethyl group (-CF3), a pyrazole ring, and a thiazole ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The compound has a complex structure with a trifluoromethyl group attached to a pyrazole ring, which is further connected to a thiazole ring via an ethyl linker. The trifluoromethyl group is known to significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions. It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique
Synthesis and Compound Development
- Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate and its derivatives have been synthesized for various research applications, particularly in organic and medicinal chemistry. Abdelhamid and Afifi (2010) detailed the synthesis of a compound closely related to this compound, showcasing its potential as a building block for more complex organic compounds (Abdelhamid & Afifi, 2010).
Anticancer Potential
- Compounds derived from this compound have shown promise in anticancer research. Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells (Sonar et al., 2020).
Fluorescent Molecule Research
- This compound derivatives have been used in the development of novel fluorescent molecules. Wu et al. (2006) synthesized derivatives which exhibited significant fluorescence, potentially useful in various scientific applications (Wu et al., 2006).
Antimicrobial Activity
- The antimicrobial properties of this compound derivatives have been explored. Mruthyunjayaswamy and Basavarajaiah (2009) synthesized compounds that showed promising antimicrobial activity (Mruthyunjayaswamy & Basavarajaiah, 2009).
Agricultural Applications
- Derivatives of this compound have been researched for potential agricultural applications, particularly as fungicides. Chen et al. (2000) prepared derivatives and evaluated their fungicidal activity against rice sheath blight, a significant disease affecting rice crops (Chen et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that many bioactive compounds work through a mechanism based on the nucleophilic attack
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound may also have potential therapeutic applications in neurodegenerative diseases and inflammation.
Orientations Futures
Trifluoromethyl groups are widely used in the pharmaceutical and agrochemical industries, and their use is expected to continue to grow . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic compounds, as well as exploring new applications for these compounds .
Propriétés
IUPAC Name |
ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-3-19-9(18)7-5-20-10(15-7)17-8(11(12,13)14)4-6(2)16-17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXTZLQAZZRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326598 | |
| Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955975-47-0 | |
| Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431391.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431397.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)
![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431402.png)
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)

![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)